N-(4-methoxypyridin-3-yl)-2-(oxan-2-ylmethoxy)propanamide
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Overview
Description
N-(4-methoxypyridin-3-yl)-2-(oxan-2-ylmethoxy)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyridine ring substituted with a methoxy group at the 4-position and an oxan-2-ylmethoxy group at the 3-position, linked to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxypyridin-3-yl)-2-(oxan-2-ylmethoxy)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Intermediate: The starting material, 4-methoxypyridine, undergoes a halogenation reaction to introduce a halogen atom at the 3-position.
Substitution Reaction: The halogenated pyridine intermediate is then subjected to a nucleophilic substitution reaction with oxan-2-ylmethanol to form the oxan-2-ylmethoxy-substituted pyridine.
Amidation: The final step involves the reaction of the substituted pyridine with a suitable amine to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxypyridin-3-yl)-2-(oxan-2-ylmethoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Formation of N-(4-hydroxypyridin-3-yl)-2-(oxan-2-ylmethoxy)propanamide.
Reduction: Formation of N-(4-methoxypyridin-3-yl)-2-(oxan-2-ylmethoxy)propanamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-methoxypyridin-3-yl)-2-(oxan-2-ylmethoxy)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-methoxypyridin-3-yl)-2-(oxan-2-ylmethoxy)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxypyridin-3-yl)-2-(oxan-2-ylmethoxy)propanamide
- N-(4-methoxypyridin-3-yl)-2-(oxan-2-ylmethoxy)propanamine
- N-(4-methoxypyridin-3-yl)-2-(oxan-2-ylmethoxy)butanamide
Uniqueness
N-(4-methoxypyridin-3-yl)-2-(oxan-2-ylmethoxy)propanamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the oxan-2-ylmethoxy group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-methoxypyridin-3-yl)-2-(oxan-2-ylmethoxy)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-11(21-10-12-5-3-4-8-20-12)15(18)17-13-9-16-7-6-14(13)19-2/h6-7,9,11-12H,3-5,8,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIJDOAJPDZJJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CN=C1)OC)OCC2CCCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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